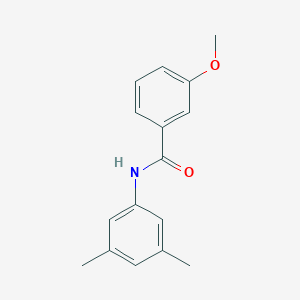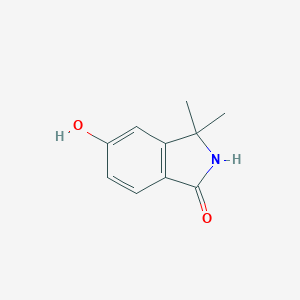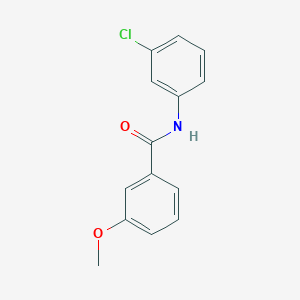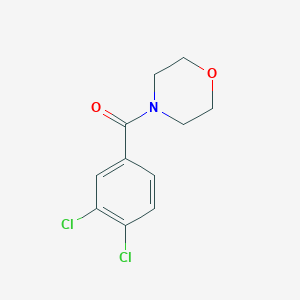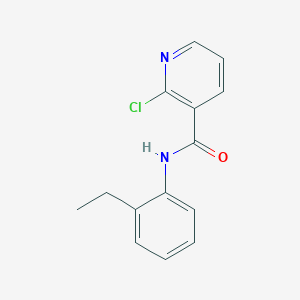![molecular formula C26H25N3 B186163 1'-Benzylspiro[5,11-dihydroindolo[3,2-c]quinoline-6,4'-piperidine] CAS No. 133890-75-2](/img/structure/B186163.png)
1'-Benzylspiro[5,11-dihydroindolo[3,2-c]quinoline-6,4'-piperidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-Benzylspiro[5,11-dihydroindolo[3,2-c]quinoline-6,4’-piperidine] is a complex organic compound with the molecular formula C26H25N3 and a molecular weight of 379.5 g/mol. This compound features a spiro structure, which is a unique arrangement where two rings are connected through a single atom, creating a three-dimensional configuration. The compound’s structure includes an indole moiety, a quinoline ring, and a piperidine ring, making it a significant molecule in the field of organic chemistry.
Preparation Methods
The synthesis of 1’-Benzylspiro[5,11-dihydroindolo[3,2-c]quinoline-6,4’-piperidine] can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the indole ring . This intermediate can then undergo further cyclization and functionalization to form the desired spiro compound. Industrial production methods may involve the use of metal catalysts, such as molybdenum, to facilitate the cyclization of N-vinylindoles and skatoles, leading to the formation of the spiro structure .
Chemical Reactions Analysis
1’-Benzylspiro[5,11-dihydroindolo[3,2-c]quinoline-6,4’-piperidine] undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions can be carried out using halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the indole or quinoline rings.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a pharmacologically active agent, with studies indicating its use in anticancer and antimicrobial therapies . The unique spiro structure of the compound allows it to interact with various biological targets, making it a valuable molecule for drug discovery and development.
Mechanism of Action
The mechanism of action of 1’-Benzylspiro[5,11-dihydroindolo[3,2-c]quinoline-6,4’-piperidine] involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The specific pathways involved depend on the biological context, but they often include signaling pathways related to cell growth and proliferation.
Comparison with Similar Compounds
1’-Benzylspiro[5,11-dihydroindolo[3,2-c]quinoline-6,4’-piperidine] can be compared to other spiro compounds, such as spirooxindoles and spiroindolines. These compounds share the spiro structure but differ in the specific rings and functional groups attached. The unique combination of indole, quinoline, and piperidine rings in 1’-Benzylspiro[5,11-dihydroindolo[3,2-c]quinoline-6,4’-piperidine] sets it apart from other spiro compounds, providing distinct chemical and biological properties.
Properties
IUPAC Name |
1'-benzylspiro[5,11-dihydroindolo[3,2-c]quinoline-6,4'-piperidine] |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3/c1-2-8-19(9-3-1)18-29-16-14-26(15-17-29)24-20-10-4-6-12-22(20)27-25(24)21-11-5-7-13-23(21)28-26/h1-13,27-28H,14-18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFSCGHWUOJKCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=C(C4=CC=CC=C4N2)NC5=CC=CC=C53)CC6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
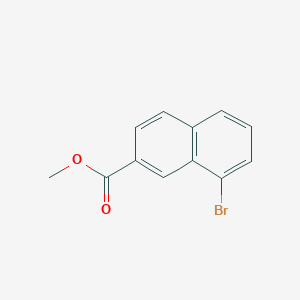
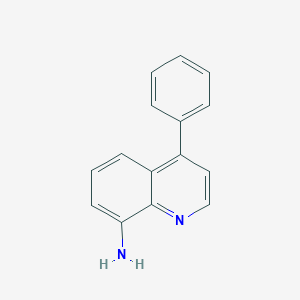
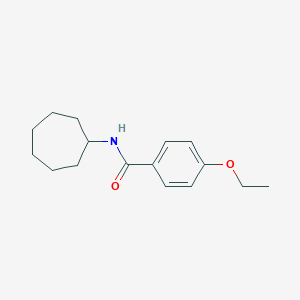

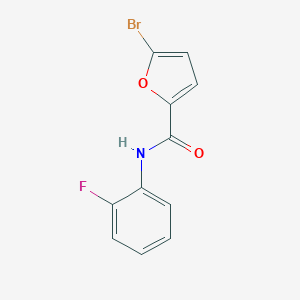
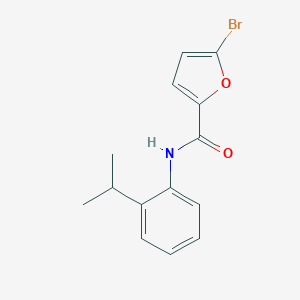
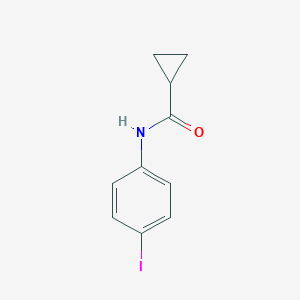
![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B186094.png)
